molecular formula C14H19NO3S B7481673 1-(2,4-Dimethylbenzenesulfonyl)piperidine-4-carbaldehyde

1-(2,4-Dimethylbenzenesulfonyl)piperidine-4-carbaldehyde

Cat. No.: B7481673
M. Wt: 281.37 g/mol
InChI Key: FHBKQWGJXKAQJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,4-Dimethylbenzenesulfonyl)piperidine-4-carbaldehyde is a chemical compound that has garnered significant attention in the scientific community due to its diverse range of properties. This compound is known for its unique structure, which includes a piperidine ring substituted with a 2,4-dimethylbenzenesulfonyl group and an aldehyde functional group at the 4-position.

Preparation Methods

The synthesis of 1-(2,4-Dimethylbenzenesulfonyl)piperidine-4-carbaldehyde typically involves multiple stepsThe reaction conditions often involve the use of a base such as triethylamine and solvents like dichloromethane . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

1-(2,4-Dimethylbenzenesulfonyl)piperidine-4-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2,4-Dimethylbenzenesulfonyl)piperidine-4-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It is employed in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,4-Dimethylbenzenesulfonyl)piperidine-4-carbaldehyde involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, leading to inhibition of enzyme activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, further modulating their function.

Comparison with Similar Compounds

1-(2,4-Dimethylbenzenesulfonyl)piperidine-4-carbaldehyde can be compared with other similar compounds, such as:

    1-(2,4-Dimethylbenzenesulfonyl)piperidine-4-carboxylic acid: This compound has a carboxylic acid group instead of an aldehyde group, leading to different reactivity and applications.

    1-(2,4-Dimethylbenzenesulfonyl)piperidine-4-methanol:

The uniqueness of this compound lies in its combination of a sulfonyl group and an aldehyde group, which provides a versatile platform for various chemical reactions and applications.

Properties

IUPAC Name

1-(2,4-dimethylphenyl)sulfonylpiperidine-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3S/c1-11-3-4-14(12(2)9-11)19(17,18)15-7-5-13(10-16)6-8-15/h3-4,9-10,13H,5-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHBKQWGJXKAQJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)N2CCC(CC2)C=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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